Cas no 388082-77-7 (Lapatinib ditosylate)

Lapatinib ditosylate Chemical and Physical Properties
Names and Identifiers
-
- Lapatinib ditosylate
- Lapatinib (GW-572016) Ditosylate
- Lapatinib Ditosylate (GW-572016)
- GW-572016 ditosylate
- N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfonate)
- 4-QuinazolinaMine,N-[3-chloro-4-[(3-fluorophenyl)Methoxy]phenyl]-6-[5-[[[2-(Methylsulfonyl)ethyl]aMino]Methyl]-2-furanyl]-,4-Methylbenzenesulfonate (1:2)
- GW 572016 ditosylate
- Lapatinib (ditosylate)
- Lapatinib ditasylate
- Tykerb Ditosylat
- Tykerb Ditosylate
- LAPATINIB DITOLUENESULFONATE ANHYDROUS
- Lapatinib Ditosylate,Tykerb
- Lapatinib ditosylate [WHO-DD]
- CHEMBL1201183
- UWYXLGUQQFPJRI-UHFFFAOYSA-N
- Tykerb
- N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine ditosylate
- 388082-77-7 (ditosylate)
- HY-50898A
- SR-05000001472
- N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine ditosylate
- EN300-120365
- GS-3661
- AC-5247
- CS-0831
- HMS3265I14
- SCHEMBL93590
- HMS3654E07
- LAPATINIB DITOLUENESULFONATE ANHYDROUS [MI]
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]
- Lapatinib ditosylate anhydrous
- 4-QUINAZOLINAMINE, N-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)PHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)-, 4-METHYLBENZENESULFONATE (1:2)
- DTXSID60959606
- SR-05000001472-2
- 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-, bis(4-methylbenzenesulfonate)
- C43H42ClFN4O10S3
- CCG-264661
- 4WK72K94MC
- quinazolin-4-amine ditosylate
- bis(4-methylbenzene-1-sulfonic acid); N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine
- HMS3265J14
- HMS3265I13
- 388082-77-7
- FT-0670728
- 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1)
- GW 572016F
- S1028
- Z1692482592
- UNII-4WK72K94MC
- SR-05000001472-5
- HMS3265J13
- Q27260601
- N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfona
- SW199101-4
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid
- AKOS015888607
- N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl) ethylamino)methyl)furan-2-yl)quinazolin-4-amine ditosylate
- GW572016 ditosylate
- GW2016 ditosylate
- N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine bis(4-methylbenzenesulfonate)
- DB-119273
-
- MDL: MFCD09264195
- Inchi: InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)
- InChI Key: UWYXLGUQQFPJRI-UHFFFAOYSA-N
- SMILES: O=S(CCNCC1=CC=C(C2=CC=C3C(C(NC4=CC(Cl)=C(C=C4)OCC5=CC(F)=CC=C5)=NC=N3)=C2)O1)(C)=O.O=S(C6=CC=C(C)C=C6)(O)=O.O=S(C7=CC=C(C)C=C7)(O)=O
Computed Properties
- Exact Mass: 924.173563g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 15
- Rotatable Bond Count: 13
- Monoisotopic Mass: 924.173563g/mol
- Monoisotopic Mass: 924.173563g/mol
- Topological Polar Surface Area: 240Ų
- Heavy Atom Count: 62
- Complexity: 1100
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 3
Experimental Properties
- Color/Form: No data available
- Melting Point: 240-242°C
- Boiling Point: 750.7°C at 760 mmHg
- Flash Point: No data available
- Solubility: 生物体外In Vitro:DMSO溶解度125 mg/mL(135.07 mM;Need ultrasonic)
- PSA: 240.23000
- LogP: 12.32880
- Vapor Pressure: No data available
Lapatinib ditosylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: 24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lapatinib ditosylate Customs Data
- HS CODE:29420000
Lapatinib ditosylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-50898A-50mg |
Lapatinib ditosylate |
388082-77-7 | 99.98% | 50mg |
¥700 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028641-100mg |
Lapatinib ditosylate |
388082-77-7 | 98% | 100mg |
¥697 | 2024-05-23 | |
Ambeed | A208985-250mg |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfonate) |
388082-77-7 | 98% | 250mg |
$9.0 | 2025-02-22 | |
eNovation Chemicals LLC | D491439-250mg |
Lapatinib (GW-572016) Ditosylate |
388082-77-7 | 98% | 250mg |
$380 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028641-1g |
Lapatinib ditosylate |
388082-77-7 | 98% | 1g |
¥92 | 2024-05-23 | |
TRC | L175800-25mg |
Lapatinib Ditosylate |
388082-77-7 | 25mg |
$ 81.00 | 2023-09-07 | ||
S e l l e c k ZHONG GUO | S1028-10mM (1mL in DMSO) |
Lapatinib Ditosylate |
388082-77-7 | 99.99% | 10mM (1mL in DMSO) |
¥794.43 | 2023-09-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L129338-25mg |
Lapatinib ditosylate |
388082-77-7 | ≥98% | 25mg |
¥92.90 | 2023-09-02 | |
Ambeed | A208985-1g |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfonate) |
388082-77-7 | 98% | 1g |
$23.0 | 2025-02-22 | |
ChemScence | CS-0831-5g |
Lapatinib ditosylate |
388082-77-7 | 99.95% | 5g |
$540.0 | 2022-04-02 |
Lapatinib ditosylate Related Literature
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on Lapatinib ditosylate
Lapatinib Ditosylate (CAS No. 388082-77-7): An Overview of a Potent Dual Tyrosine Kinase Inhibitor
Lapatinib ditosylate (CAS No. 388082-77-7) is a potent and selective dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has gained significant attention in the field of oncology due to its efficacy in treating HER2-positive breast cancer. Lapatinib ditosylate is a prodrug that is converted to its active form, lapatinib, in the body, thereby enhancing its therapeutic potential.
The molecular structure of lapatinib ditosylate consists of a 4-anilinoquinazoline core, which is a common scaffold in tyrosine kinase inhibitors. The tosylate salt form improves the solubility and stability of the compound, making it more suitable for pharmaceutical applications. The mechanism of action of lapatinib involves the inhibition of ATP binding to the tyrosine kinase domain of EGFR and HER2, thereby preventing receptor autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.
Clinical trials have demonstrated the efficacy of lapatinib ditosylate in combination with other chemotherapeutic agents, such as capecitabine, for the treatment of advanced or metastatic HER2-positive breast cancer. A landmark phase III trial, known as the EGF100151 study, showed that patients treated with lapatinib plus capecitabine had a significantly longer progression-free survival compared to those receiving capecitabine alone. These findings have led to the approval of lapatinib ditosylate by regulatory agencies such as the FDA and EMA for use in combination therapy.
Recent research has also explored the potential of lapatinib ditosylate in other cancer types beyond breast cancer. Studies have investigated its efficacy in gastric cancer, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC). In gastric cancer, lapatinib has shown promise in patients with HER2-positive tumors, particularly when used in combination with chemotherapy. Similarly, preclinical studies in NSCLC models have demonstrated that lapatinib can inhibit tumor growth and enhance the effectiveness of other targeted therapies.
The pharmacokinetic properties of lapatinib ditosylate are well-characterized. It is rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 1-4 hours. The half-life of lapatinib is approximately 24 hours, allowing for once-daily dosing. Metabolism primarily occurs via CYP3A4-mediated hepatic metabolism, with several metabolites identified. The primary route of elimination is through fecal excretion.
Safety and tolerability are important considerations for any therapeutic agent. Common adverse effects associated with lapatinib ditosylate include diarrhea, rash, nausea, and fatigue. These side effects are generally manageable with supportive care and dose adjustments. However, more serious adverse events such as hepatotoxicity and interstitial lung disease have been reported in some patients, necessitating careful monitoring during treatment.
In addition to its clinical applications, lapatinib ditosylate has been studied for its potential use in combination with other targeted therapies to overcome resistance mechanisms. Resistance to lapatinin can occur through various mechanisms, including mutations in the HER2 gene, activation of alternative signaling pathways, and increased expression of other receptor tyrosine kinases. Preclinical studies have shown that combining lapatinib with other agents such as trastuzumab or mTOR inhibitors can enhance antitumor activity and delay the development of resistance.
The future direction of research on lapatinib ditosylate includes exploring its use in earlier stages of breast cancer and investigating novel combination therapies to improve patient outcomes. Ongoing clinical trials are evaluating the efficacy and safety of lapatinib in adjuvant settings and in combination with immunotherapies. These studies aim to identify biomarkers that can predict response to treatment and optimize patient selection for personalized therapy.
In conclusion, Lapatinib ditosylate (CAS No. 388082-77-7) represents a significant advancement in the treatment of HER2-positive breast cancer and holds promise for other cancer types. Its unique mechanism of action, favorable pharmacokinetic profile, and potential for combination therapy make it an important tool in the oncologist's arsenal against cancer.
388082-77-7 (Lapatinib ditosylate) Related Products
- 937265-83-3(ARRY-380 analog)
- 1227853-06-6((E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine)
- 194851-21-3(4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-(2-furanyl)-)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

